molecular formula C21H14Cl4N2O2 B11515212 2,2-bis(4-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide

2,2-bis(4-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide

Cat. No.: B11515212
M. Wt: 468.2 g/mol
InChI Key: XCBCVTAZRHBNEW-RPPGKUMJSA-N
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Description

2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorophenyl groups and a hydrazide functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide typically involves the reaction of 2,2-bis(4-chlorophenyl)acetohydrazide with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorophenyl groups in the compound can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-bis(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-hydroxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C21H14Cl4N2O2

Molecular Weight

468.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxyacetamide

InChI

InChI=1S/C21H14Cl4N2O2/c22-16-7-2-14(3-8-16)21(29,15-4-9-17(23)10-5-15)20(28)27-26-12-13-1-6-18(24)11-19(13)25/h1-12,29H,(H,27,28)/b26-12+

InChI Key

XCBCVTAZRHBNEW-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)O)Cl

Origin of Product

United States

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